molecular formula C25H18F4N2O3 B2692220 [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 956262-56-9

[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate

Cat. No.: B2692220
CAS No.: 956262-56-9
M. Wt: 470.424
InChI Key: GMYWCBFQUDWBFD-UHFFFAOYSA-N
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Description

[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate (CAS 956262-56-9) is a synthetic fluorinated pyrazole derivative with the molecular formula C 25 H 18 F 4 N 2 O 3 and a molecular weight of 470.42 g/mol . This compound is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel therapeutic agents. Pyrazole derivatives are widely studied for their diverse biological activities, which can include antimicrobial, anti-inflammatory, and antitumor properties . The presence of both a 4-fluorophenoxy and a trifluoromethylphenyl ester group in its structure is a key feature, as fluorine substitution is a common strategy in lead optimization to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates . Researchers utilize this compound as a versatile chemical scaffold to explore structure-activity relationships (SAR), investigate mechanisms of action, and develop new inhibitors for various biological targets. Its structural complexity also makes it a valuable intermediate in organic synthesis for the construction of more complex heterocyclic systems. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[5-(4-fluorophenoxy)-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F4N2O3/c1-31-23(34-20-12-10-19(26)11-13-20)21(22(30-31)16-6-3-2-4-7-16)15-33-24(32)17-8-5-9-18(14-17)25(27,28)29/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYWCBFQUDWBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC=C3)C(F)(F)F)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate (CAS No. 956262-56-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C25_{25}H18_{18}F4_{4}N2_{2}O3_{3}
  • Molecular Weight: 470.42 g/mol
  • Structure: The compound features a pyrazole ring, a trifluoromethyl group, and a fluorophenoxy moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anti-inflammatory, analgesic, and potential anticancer effects.

Anti-inflammatory Activity

Research indicates that the compound exhibits significant anti-inflammatory properties. A study demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential mechanism for treating inflammatory diseases like arthritis and colitis.

Analgesic Effects

In animal models, the compound has shown promising analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). It was observed to reduce pain responses in models of acute and chronic pain, indicating its utility as a pain management agent.

Anticancer Potential

Preliminary studies have suggested that the compound may possess anticancer properties. In vitro assays revealed that it can induce apoptosis in cancer cell lines, particularly those derived from breast and lung cancers. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anti-inflammatory effectsInhibition of TNF-alpha and IL-6 production in macrophages.
Study 2Analgesic activityReduced pain response in rodent models; comparable to ibuprofen.
Study 3Anticancer activityInduction of apoptosis in breast cancer cell lines via caspase activation.

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

  • Cytokine Inhibition: The compound may interfere with signaling pathways associated with inflammation.
  • Caspase Activation: Its anticancer effects are likely mediated through the intrinsic apoptotic pathway.
  • Hydrophobic Interactions: The presence of fluorinated groups enhances lipophilicity, potentially increasing cellular uptake and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name / ID Substituents (Pyrazole Core) Molecular Weight (g/mol) Key Properties/Applications Reference ID
Target Compound 5-(4-fluorophenoxy), 1-methyl, 3-phenyl, 4-[(3-CF₃)benzoate] ~488.41* Enhanced metabolic stability, potential bioactivity
[5-(4-Fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate 5-(4-fluorophenoxy), 1-methyl, 3-phenyl, 4-(2-Cl-benzoate) ~449.87 Structural analog with Cl substitution; lower lipophilicity
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate (CAS 104604-66-2) 5-(4-methylphenoxy), 1-methyl, 3-phenyl, 4-(4-Cl-benzoate) 440.90 Reduced electron-withdrawing effects; possible altered binding
[5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-difluorobenzoate 5-methyl, 4-(4-MePh-S), 2-phenyl, 3-(2,6-F₂-benzoate) ~454.47 Sulfanyl group enhances solubility; antimicrobial applications
[5-(3-Chlorophenylsulfanyl)-1-methyl-3-CF₃-1H-pyrazol-4-yl]carbaldehyde oxime (Example in ) 5-(3-Cl-Ph-S), 1-methyl, 3-CF₃, 4-carbaldehyde oxime ~393.78 Oxime ester for pesticidal/antifungal activity

*Calculated based on .

Key Observations:

Trifluoromethyl vs. Chlorine Substituents :

  • The target compound’s 3-(trifluoromethyl)benzoate group provides stronger electron-withdrawing effects compared to chloro-substituted analogs (e.g., 2-chloro or 4-chlorobenzoates), likely enhancing its stability and interaction with hydrophobic binding pockets .
  • Chlorine substituents (e.g., 2-Cl or 4-Cl) may reduce metabolic resistance but improve synthetic accessibility .

Phenoxy vs.

Ester vs. Carbamate/Oxime Derivatives :

  • Carbamate and oxime derivatives () exhibit divergent reactivity profiles. Oximes are often employed as prodrugs or pesticidal agents due to their hydrolytic lability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing [compound], considering its fluorophenyl and trifluoromethyl substituents?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:

  • Step 1 : Coupling a fluorophenoxy-substituted pyrazole core with a trifluoromethylbenzene carboxylate via esterification or nucleophilic substitution.
  • Step 2 : Purification using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
  • Step 3 : Final characterization via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS).
    • Key Considerations : Optimize reaction conditions (e.g., temperature, catalysts like DCC/DMAP for ester formation) to enhance yield .

Q. What spectroscopic techniques are most effective for characterizing the compound’s structure?

  • Methodological Answer :

  • X-ray crystallography resolves 3D conformation, as demonstrated for pyrazole-triazole hybrids (e.g., bond angles, dihedral angles) .
  • NMR spectroscopy : 19F^{19}F-NMR identifies fluorine environments; 1H^1H-NMR confirms substituent positions.
  • FT-IR : Validates carbonyl (C=O, ~1700 cm1^{-1}) and ester (C-O, ~1250 cm1^{-1}) groups.
  • HRMS : Confirms molecular ion ([M+H]+^+) with <2 ppm error .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : The -CF3_3 group increases logP (measured via HPLC), enhancing membrane permeability.
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism (assayed using liver microsomes).
  • Electron-Withdrawing Effects : Stabilizes adjacent ester groups, confirmed via Hammett substituent constants .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data between [compound] and its structural analogs?

  • Methodological Answer :

  • Comparative Assays : Test analogs under standardized conditions (e.g., IC50_{50} in cancer cell lines) to isolate substituent effects.
  • Structural Analysis : Use X-ray data (e.g., ) to correlate activity with conformation (e.g., planarity of the pyrazole ring).
  • Statistical Validation : Apply ANOVA to assess significance of activity differences (p<0.05) .

Q. What strategies can determine the binding affinity of [compound] to target proteins?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D) using immobilized protein targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Fluorescence Polarization : Track ligand displacement in competitive assays.
  • Cross-Validation : Compare results with molecular docking simulations (AutoDock Vina) to identify binding pockets .

Q. How can conflicting crystallographic data regarding the compound’s conformation be resolved?

  • Methodological Answer :

  • Data Reconciliation : Re-examine diffraction parameters (e.g., resolution, R-factor) for outliers.
  • Density Functional Theory (DFT) : Calculate theoretical conformations (e.g., Gaussian 09) and compare with experimental data.
  • Temperature-Dependent Studies : Collect data at 100 K and 295 K to assess thermal motion effects .

Q. What computational methods predict the metabolic stability of [compound]?

  • Methodological Answer :

  • In Silico Tools : Use ADMET Predictor™ or StarDrop to identify vulnerable sites (e.g., ester hydrolysis).
  • QSAR Models : Train on pyrazole analogs (e.g., ) to correlate substituents with half-life (t1/2_{1/2}).
  • Docking with CYP450 Enzymes : Identify potential oxidation sites using Glide (Schrödinger) .

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